molecular formula C15H9N3OS2 B2629621 N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 941877-56-1

N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2629621
M. Wt: 311.38
InChI Key: YIKZARXKVKHBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of this compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by various methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . The compound is characterized by strong fluorescence phenomena .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide and its benzofused thiazole derivatives have been investigated for their potential as antioxidant and anti-inflammatory agents. The compounds, specifically 3c, 3d, and 3e, have demonstrated distinct anti-inflammatory activity in vitro, comparable to standard references. These compounds also exhibited promising antioxidant activity against various reactive species, making them potential candidates for further development in therapeutic applications (Raut et al., 2020).

Therapeutic and Biological Significance

Benzothiazole, the core structure of N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide, is a critical moiety in various biologically active compounds. Over the years, significant attention has been given to the biological and therapeutic activities of benzothiazole-containing compounds. These include a broad spectrum of activities such as antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structure of benzothiazole has been the basis for numerous potent drugs, demonstrating its significance in medicinal chemistry and its potential for future research in drug development (Sumit et al., 2020).

Importance in Drug Discovery and Development

Benzothiazole, the core component of N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide, has been a scaffold of great pharmacological importance. This compound and its derivatives have been the focus of numerous patents, particularly in cancer research. The therapeutic potential of benzothiazoles in drug discovery is evident from the variety of pharmacological activities they exhibit. These activities make benzothiazole a versatile building block for developing derivatives with high therapeutic activity, highlighting its continued relevance in drug discovery and development (Law & Yeong, 2022).

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c19-14(15-18-10-3-1-2-4-13(10)21-15)17-9-5-6-12-11(7-9)16-8-20-12/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZARXKVKHBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.